Difethialone
Overview
Description
Difethialone is a second-generation anticoagulant rodenticide used primarily for pest control. It is highly effective against rodents, including those resistant to first-generation anticoagulants. This compound works by inhibiting the vitamin K cycle, leading to the depletion of essential blood-clotting factors, ultimately causing internal bleeding in the target pests .
Mechanism of Action
Target of Action
Difethialone primarily targets the enzyme vitamin K 1-epoxide reductase (VKORC1) in the liver . This enzyme plays a crucial role in the synthesis of vitamin K-dependent clotting factors .
Mode of Action
This compound, like other anticoagulant rodenticides, acts as an anti-vitamin K (AVK) agent . It antagonizes VKORC1, causing a gradual depletion of vitamin K and consequently of vitamin K-dependent clotting factors . This results in an increase in blood-clotting time until the point where the clotting mechanism fails .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the clotting cascade . By inhibiting VKORC1, this compound disrupts the synthesis of vitamin K-dependent clotting factors. These factors are essential for the formation of blood clots, so their depletion leads to an increased risk of bleeding .
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . This compound is rapidly and principally absorbed in the intestine following ingestion . Its metabolism is mediated by cytochrome P450 isozymes and ring hydroxylation is an important biotransformation step . Hydroxylated metabolites can further undergo conjugation with glucuronic acid prior to entering the systemic circulation, with potential enterohepatic recirculation . While circulating, both the parent compounds and known metabolites appear to be largely bound to albumin . Hepatic metabolism is generally biphasic with a rapid initial phase and more prolonged terminal phase . Excretion of this compound tends to occur mostly through feces .
Result of Action
The molecular and cellular effects of this compound’s action result in anticoagulation . By inhibiting VKORC1, this compound prevents the synthesis of vitamin K-dependent clotting factors, disrupting the blood clotting process and leading to an increased risk of bleeding . This is lethal to rodents, making this compound an effective rodenticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its use in urban and agricultural settings, and the relatively large footprint of these landscapes, has led to widespread exposure of many species . The large input of this compound into these environments increases the risk of secondary exposure in predators . Furthermore, the bait appetence can lead rodents to eat more this compound than necessary to cause their death, which might increase their concentration in AR .
Biochemical Analysis
Biochemical Properties
Difethialone has four stereoisomers, each of which has a specific inhibition potency and pharmacokinetic . All stereoisomers are highly efficient at inhibiting the anticoagulant target enzyme VKORC1 . The initial half-lives of these stereoisomers range from 6 to 69.3 hours .
Cellular Effects
This compound’s primary cellular effect is the inhibition of VKORC1, an enzyme crucial for the synthesis of clotting factors in the liver . This inhibition disrupts the coagulation cascade, leading to uncontrolled bleeding and eventual death in rodents .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VKORC1 . VKORC1 is responsible for reducing vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of several clotting factors . By inhibiting VKORC1, this compound prevents the activation of vitamin K and disrupts the coagulation cascade .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed through the half-lives of its stereoisomers . These half-lives range from 6 to 69.3 hours, indicating that this compound is relatively persistent in the body .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At a dosage of 3.4 mg/kg in rats and 3 mg/kg in mice, the most persistent stereoisomer (E3-cis) is common to both species and sexes . The pharmacokinetics of the other stereoisomers show marked differences between sexes and species .
Metabolic Pathways
It is known that this compound acts as an anticoagulant by inhibiting VKORC1 , which plays a crucial role in the vitamin K cycle, a metabolic pathway involved in blood clotting .
Transport and Distribution
Due to its lipophilic nature, it is likely that this compound can easily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with VKORC1 in the endoplasmic reticulum, where the enzyme is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difethialone involves several key steps, including Friedel-Crafts acylation, intramolecular ring cyclization, and condensation reactions. The starting material, phenylacetyl chloride, undergoes these reactions in the presence of Brønsted-Lowry acids to form the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions: Difethialone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur under basic conditions with nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dealkylated derivatives, which are often less toxic than the parent compound .
Scientific Research Applications
Difethialone has several scientific research applications across various fields:
Chemistry: Used as a model compound to study the mechanisms of anticoagulant rodenticides and their interactions with biological systems.
Biology: Employed in research on rodent behavior and population control, as well as studies on resistance mechanisms in rodents.
Medicine: Investigated for its potential use in developing new anticoagulant therapies for human use, although its high toxicity limits its direct application.
Industry: Utilized in pest control products for agricultural and urban environments, helping to manage rodent populations and prevent crop damage
Comparison with Similar Compounds
- Brodifacoum
- Difenacoum
- Bromadiolone
- Flocoumafen
Comparison: Difethialone is unique among second-generation anticoagulant rodenticides due to its high potency and long half-life. Compared to brodifacoum and difenacoum, this compound has a more prolonged action, making it effective against resistant rodent populations. Its stereoisomers also exhibit different pharmacokinetic properties, allowing for the optimization of bait formulations to balance efficacy and ecotoxicity .
This compound’s unique chemical structure, characterized by three benzene rings, contributes to its high fat solubility and prolonged action in biological systems. This makes it a valuable tool in rodent control, particularly in areas where resistance to other anticoagulants has developed .
Properties
IUPAC Name |
3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAQRUUFVBBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032374 | |
Record name | Difethialone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [HSDB] | |
Record name | Difethialone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4855 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3614 g/cu cm @ 25 °C | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |
Record name | Difethialone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4855 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, slightly yellowish powder | |
CAS No. |
104653-34-1 | |
Record name | Difethialone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difethialone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
233-236 °C | |
Record name | DIFETHIALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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